3-氯-N-(3-碘苯基)-1-苯并噻吩-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

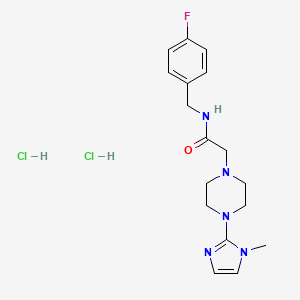

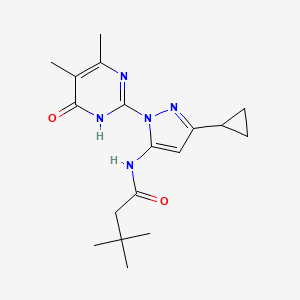

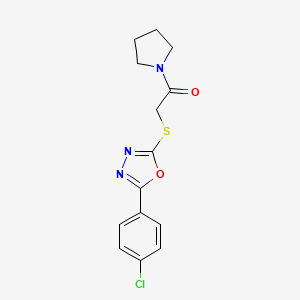

“3-chloro-N-(3-iodophenyl)-1-benzothiophene-2-carboxamide” is a chemical compound with the molecular formula C13H9ClINO . The average mass of this compound is 357.574 Da and the monoisotopic mass is 356.941742 Da .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N, N′ -dimethylformamide solution at 60 °C afforded a series of dichlorobenzamide derivatives . These new compounds and accompanying intermediates were characterized and confirmed by nuclear magnetic resonance and infrared spectroscopy .Molecular Structure Analysis

The structures of similar compounds were established by X-ray crystallography . For instance, compound 4 crystallizes in triclinic space group P ī, with a = 5.047 (18), b = 10.28 (4), c = 13.36 (5) Å, α = 107.59 (5)°, β = 93.55 (5)°, γ = 98.34 (5)°, and Z = 2 .Chemical Reactions Analysis

The reactions of similar compounds involve free radical reactions. For example, NBS stands for N-bromosuccinimide. In the initiating step, the NBS loses the N-bromo atom, leaving behind a succinimidyl radical (S·): NBS → S· + ·Br. It is the S· that removes the magenta hydrogen to form succinimide (SH): S· + C6H5CH2CH2H3 → SH + C6H5CH (·)CH2CH3 .科学研究应用

分子组装和多孔材料

与 3-氯-N-(3-碘苯基)-1-苯并噻吩-2-甲酰胺相关的化合物的卤素衍生物已被证明通过 N-H...O 氢键形成三螺旋柱。这些柱可以通过卤素...卤素相互作用组装成多孔材料,特别是碘、溴和氯衍生物,这表明在材料科学中创建新型多孔结构的潜在应用(Rajput, Chernyshev, & Biradha, 2010).

抗菌和抗真菌应用

研究表明,合成了多种 3-氯-1-苯并噻吩-2-羰基氯衍生物,包括 3-氯-N-(3-碘苯基)-1-苯并噻吩-2-甲酰胺,显示出有希望的抗菌和抗真菌活性。这些化合物已针对一系列微生物菌株进行了测试,表明它们作为新型抗生素或抗菌剂的潜力(Naganagowda & Petsom, 2011).

抗菌和抗生物膜特性

对硫脲衍生物的研究,包括与 3-氯-N-(3-碘苯基)-1-苯并噻吩-2-甲酰胺相关的衍生物,突出了它们对能够形成生物膜的细菌的抗菌活性,例如铜绿假单胞菌和金黄色葡萄球菌。化合物苯基取代基上的卤素原子,尤其是碘、溴或氟的存在,显着增强了其抗菌效果。这项研究表明这些化合物在开发具有抗生物膜特性的新型抗菌剂中的效用(Limban, Marutescu, & Chifiriuc, 2011).

化学合成与药物开发

与 3-氯-N-(3-碘苯基)-1-苯并噻吩-2-甲酰胺在结构上相关的化合物已用于合成新型化学实体。它们与各种亲核试剂的反应性导致产生了多种衍生物,这些衍生物在药物开发中具有潜在应用,特别是作为抗生素和抗菌药物(Ahmed, 2007).

作用机制

Target of Action

The targets of a compound depend on its chemical structure and properties. Compounds with similar structures might have similar targets. For example, benzothiophene derivatives are known to have various biological activities, including anti-inflammatory, anticancer, and antimicrobial effects .

Mode of Action

The mode of action of a compound refers to how it interacts with its target to exert its effects. This often involves binding to a specific site on the target, which can lead to a change in the target’s activity. For example, some compounds might inhibit the activity of an enzyme, while others might enhance it .

Biochemical Pathways

The affected biochemical pathways depend on the compound’s targets. For example, if the compound targets an enzyme involved in a specific biochemical pathway, it could affect the entire pathway and its downstream effects .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound refer to how it is absorbed into the body, distributed to different tissues, metabolized (broken down), and excreted. These properties can greatly impact the compound’s bioavailability, or how much of the compound reaches its target .

Result of Action

The result of a compound’s action depends on its mode of action and the biochemical pathways it affects. This could include changes at the molecular and cellular levels, such as changes in gene expression or cell function .

Action Environment

The action environment refers to the conditions under which the compound exerts its effects. This can include factors like pH, temperature, and the presence of other molecules. These factors can influence the compound’s stability, efficacy, and action .

属性

IUPAC Name |

3-chloro-N-(3-iodophenyl)-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClINOS/c16-13-11-6-1-2-7-12(11)20-14(13)15(19)18-10-5-3-4-9(17)8-10/h1-8H,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASXJMUKQBDXQOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=CC(=CC=C3)I)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClINOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-4-(Dimethylamino)-N-[2-[4-[(1-methylimidazol-2-yl)methoxy]phenyl]ethyl]but-2-enamide](/img/structure/B2963476.png)

![1-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]-3-(2,3-dihydro-1H-inden-5-yloxy)propan-2-ol](/img/structure/B2963479.png)

![8-(3,5-dimethylphenyl)-3-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2963483.png)

![N-(2-fluorophenyl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2963486.png)

![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-chloro-4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]acetamide](/img/structure/B2963496.png)